molecular formula C12H18BrN3O2 B10916092 (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B10916092
M. Wt: 316.19 g/mol
InChI Key: NTSLVKDZEGAXPR-UHFFFAOYSA-N
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Description

(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and two methyl groups, along with a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the brominated pyrazole and the morpholino group allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

(4-bromo-2,5-dimethylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C12H18BrN3O2/c1-7-5-16(6-8(2)18-7)12(17)11-10(13)9(3)14-15(11)4/h7-8H,5-6H2,1-4H3

InChI Key

NTSLVKDZEGAXPR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C(=NN2C)C)Br

Origin of Product

United States

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